Cas no 1260640-32-1 (1-4-(azetidin-3-yl)phenylpyrrolidine)

1-4-(azetidin-3-yl)phenylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1-4-(azetidin-3-yl)phenylpyrrolidine
- 1260640-32-1
- 1-[4-(azetidin-3-yl)phenyl]pyrrolidine
- EN300-1842011
-
- インチ: 1S/C13H18N2/c1-2-8-15(7-1)13-5-3-11(4-6-13)12-9-14-10-12/h3-6,12,14H,1-2,7-10H2
- InChIKey: QYIQOHBGRBDGSK-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(=CC=2)C2CNC2)CCCC1
計算された属性
- 精确分子量: 202.146998583g/mol
- 同位素质量: 202.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 15.3Ų
1-4-(azetidin-3-yl)phenylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842011-0.1g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1842011-0.05g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1842011-0.5g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1842011-1.0g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1842011-2.5g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1842011-5g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1842011-5.0g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1842011-0.25g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1842011-10.0g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1842011-1g |
1-[4-(azetidin-3-yl)phenyl]pyrrolidine |
1260640-32-1 | 1g |
$986.0 | 2023-09-19 |
1-4-(azetidin-3-yl)phenylpyrrolidine 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
1-4-(azetidin-3-yl)phenylpyrrolidineに関する追加情報
Comprehensive Overview of 1-4-(azetidin-3-yl)phenylpyrrolidine (CAS No. 1260640-32-1): Properties, Applications, and Research Insights
1-4-(azetidin-3-yl)phenylpyrrolidine (CAS No. 1260640-32-1) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a pyrrolidine ring linked to a phenyl group substituted with an azetidine moiety, making it a promising scaffold for drug discovery. Its molecular formula and precise structure have been validated through advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring high purity and reproducibility for research applications.
In recent years, the demand for heterocyclic compounds like 1-4-(azetidin-3-yl)phenylpyrrolidine has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a bioactive intermediate for targeting G-protein-coupled receptors (GPCRs), a hot topic in drug development. The compound's azetidine ring, a four-membered nitrogen-containing heterocycle, is known to enhance metabolic stability and bioavailability—a critical factor in optimizing lead compounds for clinical trials.
The synthesis of CAS No. 1260640-32-1 involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling or reductive amination strategies. These methods align with the growing trend toward green chemistry, as scientists seek to minimize waste and improve atom economy. Notably, the compound's logP and solubility profiles make it suitable for central nervous system (CNS) drug design, addressing current challenges in neurodegenerative disease research.
Beyond pharmaceuticals, 1-4-(azetidin-3-yl)phenylpyrrolidine has applications in material science, particularly in the development of organic semiconductors. Its rigid yet flexible structure contributes to charge transport properties, a key area of interest for optoelectronic devices. This dual applicability underscores its value across interdisciplinary fields, resonating with trends in convergence research.
Frequently asked questions about this compound include its stability under physiological conditions and scalability of synthesis—topics frequently searched in academic and industrial databases. Recent publications highlight its role in fragment-based drug design (FBDD), a cutting-edge approach to accelerate hit-to-lead optimization. As the scientific community prioritizes AI-driven molecular modeling, compounds like CAS No. 1260640-32-1 serve as valuable datasets for training predictive algorithms.
In conclusion, 1-4-(azetidin-3-yl)phenylpyrrolidine represents a compelling case study in modern chemical innovation. Its structural features align with contemporary demands for targeted therapeutics and advanced materials, while its synthesis pathways reflect the industry's shift toward sustainable practices. Ongoing research will likely uncover further applications, solidifying its position as a cornerstone in molecular design.
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